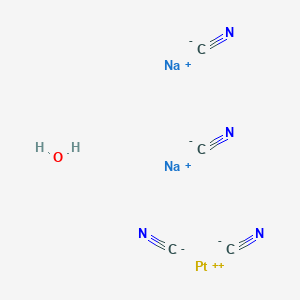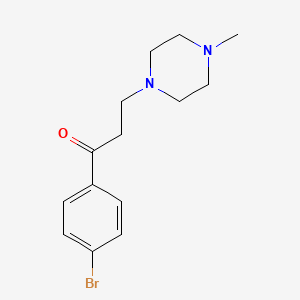
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a bromophenyl group and a methylpiperazine moiety connected by a propanone linker
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Synthetic Route: The key steps include the formation of an intermediate imine, followed by reduction to yield the final product. The reaction may be conducted in solvents like ethanol or methanol to ensure proper solubility and reaction efficiency.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include various substituted phenylpiperazines and their derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one can be compared with other phenylpiperazine derivatives, such as:
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methoxy group instead of bromine.
Propiedades
Fórmula molecular |
C14H19BrN2O |
|---|---|
Peso molecular |
311.22 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H19BrN2O/c1-16-8-10-17(11-9-16)7-6-14(18)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 |
Clave InChI |
OYXWLBKAQMCDNI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

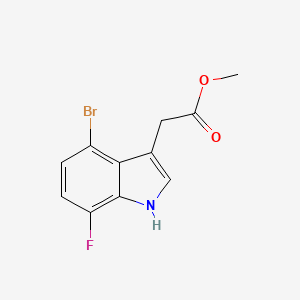
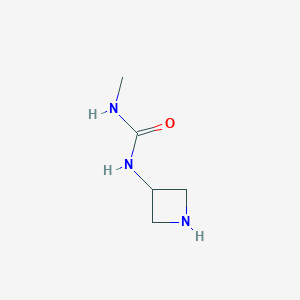
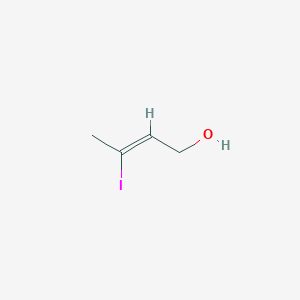
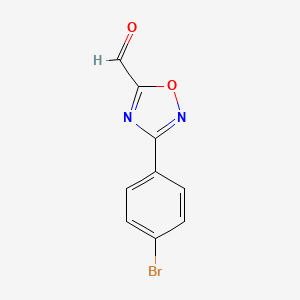

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)

![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile, 7-methyl-](/img/structure/B12286688.png)

